References:[13] Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones (https://www.semanticscholar.org/paper/8c0cb5841d76796b23a61dd5269880cd38858be0)[16] Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents (https://www.semanticscholar.org/paper/d11cd238568dce631fcbe91b3c9e498c2a8b44d7)[17] Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors (https://www.semanticscholar.org/paper/e71cf0a245136a2c6e578ad990dc7964df431b17) [] Synthesis, characterization and molecular docking of N-aryl amides of pyrido[1,2- a ]pyrimidin-2-ones as potential antibacterial agents (https://www.semanticscholar.org/paper/21fb35d517b92da2d78a3c737b3a58c6a6810b40)[23] Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one (https://www.semanticscholar.org/paper/84bd854ad0a0f6abdf63feff0f8f22480df22ba9)[25] Perampanel, an Antagonist of α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid Receptors, for the Treatment of Epilepsy: Studies in Human Epileptic Brain and Nonepileptic Brain and in Rodent Models (https://www.semanticscholar.org/paper/561cb0305f0e3a7d663ca2c294c3baba43baa48e)[26] Anti-cancer effects of 2-oxoquinoline derivatives on the HCT116 and LoVo human colon cancer cell lines. (https://www.semanticscholar.org/paper/6582ddd1e9a98a3c846c9041f79bbdd417d410ae)[27] Synthesis of Novel Benzodifuranyl; 1 (https://www.semanticscholar.org/paper/84dd0022838cf4e1d54e095a0d5f47687a466c0f)[28] Efficient synthesis and characterization of new photoactive dextran esters showing nanosphere formation. (https://www.semanticscholar.org/paper/bd6ebf419d61a7f13b989972527828844269b4c5)
2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid is a chemical compound notable for its structural features and potential applications in medicinal chemistry. The compound is classified under organic compounds, specifically as an acetic acid derivative with a dihydropyridine moiety. Its IUPAC name reflects its structure, highlighting the presence of a 2-oxo-1,2-dihydropyridinyl group attached to an acetic acid moiety. The compound has garnered interest due to its biological activities and potential therapeutic applications.
The synthesis of 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid can be achieved through various methods, typically involving the reaction of 2-hydroxyacetic acid with a suitable precursor containing the dihydropyridine structure. One common approach involves the use of coupling reactions where the dihydropyridine derivative is activated to facilitate nucleophilic attack by the acetic acid component.
The molecular formula of 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid is . Its structure features:
The compound can participate in various chemical reactions typical of carboxylic acids and heterocycles:
These reactions often require specific catalysts or reagents to facilitate the transformation while maintaining the integrity of the dihydropyridine structure.
The mechanism of action for 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid in biological systems involves its interaction with specific receptors or enzymes. The dihydropyridine moiety may influence its binding affinity and selectivity towards biological targets.
Research indicates that compounds with similar structures can exhibit activity against various biological pathways, potentially including anti-inflammatory or antimicrobial effects.
The compound has potential applications in:
The compound is systematically named 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid according to IUPAC conventions. Key synonyms include:
Related structures with analogous pyridinone cores include 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid (CID 4737735) and 2-(2-oxo-1,2-dihydropyrimidin-5-yl)acetic acid (CID 69627616), though these differ in ring substitution patterns [1] [2] [3].
The molecular formula is C₇H₇NO₄, confirmed by high-resolution mass spectrometry [1]. The molecular weight is calculated as:
Table 1: Elemental Composition
| Element | Atoms | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 7 | 12.01 | 84.07 |
| H | 7 | 1.01 | 7.07 |
| N | 1 | 14.01 | 14.01 |
| O | 4 | 16.00 | 64.00 |
| Total | 169.15 |
SMILES Notation:O=C(O)COC1=CC(=O)NC=C1 [1]
InChI and InChIKey:
InChI=1S/C7H7NO4/c9-6-3-5(1-2-8-6)12-4-7(10)11/h1-3H,4H2,(H,8,9)(H,10,11) ZKGWAZKNSIODEE-UHFFFAOYSA-N [1] The InChI string encodes:
The compound exhibits prototropic tautomerism at the pyridinone ring:
NC=C1 [1]) X-ray studies of analogs like 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid reveal intramolecular hydrogen bonding between the carboxylic acid and the C4=O group, forming an 8-membered chelate ring [9]. NMR studies in DMSO confirm this bonding shifts proton resonances upfield by 0.5–1.0 ppm.
Table 2: Predicted Adduct Masses and Collision Cross Sections (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 170.04478 | 130.2 |
| [M+Na]⁺ | 192.02672 | 138.6 |
| [M-H]⁻ | 168.03022 | 130.2 |
| [M+HCOO]⁻ | 214.03570 | 151.4 |
Data from ion mobility spectrometry [1]
X-ray diffraction of the analog 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid reveals:
In contrast, the propanoic acid analog 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid shows intermolecular H-bonding (O···O = 2.541 Å), forming infinite chains [9]. For the title compound, computational models predict similar intramolecular bonding with O···O distances of ~2.45 Å.
Table 3: Hydrogen-Bonding Geometries in Pyridinone Carboxylic Acids
| Compound | H-bond Type | O···O Distance (Å) | Topology |
|---|---|---|---|
| 1-Ethyl-2-methyl analog | Intramolecular | 2.441 | 8-membered ring |
| 1,2-Diethyl-3-oxypropanoic analog | Intermolecular | 2.541 | Infinite chains |
| 2-[(2-Oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid | Predicted intramolecular | 2.45 (calc.) | 8-membered ring |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: